molecular formula C17H14F2S2 B14382234 2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane CAS No. 89863-72-9

2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane

Cat. No.: B14382234
CAS No.: 89863-72-9
M. Wt: 320.4 g/mol
InChI Key: SOKVHNRGXBDUAO-UHFFFAOYSA-N
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Description

2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a methylidene group, which is further connected to a 1,3-dithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane typically involves the reaction of 4-fluorobenzaldehyde with 1,3-dithiane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, and tetrahydrofuran. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
  • 3-[2-[4-[bis(4-fluorophenyl)methylidene]-1-piperidinyl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Uniqueness

2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

89863-72-9

Molecular Formula

C17H14F2S2

Molecular Weight

320.4 g/mol

IUPAC Name

2-[bis(4-fluorophenyl)methylidene]-1,3-dithiane

InChI

InChI=1S/C17H14F2S2/c18-14-6-2-12(3-7-14)16(17-20-10-1-11-21-17)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2

InChI Key

SOKVHNRGXBDUAO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)SC1

Origin of Product

United States

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